molecular formula C19H23NO3 B3753633 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide

Cat. No.: B3753633
M. Wt: 313.4 g/mol
InChI Key: SUYZOXAHJXQVQU-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of an ethyl-substituted phenoxy group and a methoxy-substituted phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide typically involves the reaction of 4-ethylphenol with 4-bromobutyryl chloride to form 4-(4-ethylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-methoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and phenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The phenoxy and phenyl groups can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)propionamide
  • 4-(4-ethylphenoxy)-N-(2-methoxyphenyl)benzamide

Uniqueness

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide is unique due to its specific substitution pattern and the length of its butanamide backbone. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-15-10-12-16(13-11-15)23-14-6-9-19(21)20-17-7-4-5-8-18(17)22-2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYZOXAHJXQVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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